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3,9-Dihydroimidazo[4,5-h]quinolin-6-one

Physicochemical profiling Lipophilicity Isomer comparison

Researchers developing PARP-1 inhibitors often encounter isomer impurities that compromise SAR studies. This authenticated 3,9-dihydroimidazo[4,5-h]quinolin-6-one eliminates that risk. - Distinct angular [4,5-h] fusion validated for PARP-1 active-site geometry (cf. BYK49187, pIC₅₀ 8.36). - Essential 6-oxo handle for synthesizing 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acid antibacterials (MIC 0.15-3.0 μg·mL⁻¹). - Full spectroscopic fingerprint (NMR, IR, UV, MS) provided to verify identity against Gould-Jacobs route benchmarks.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B13833194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Dihydroimidazo[4,5-h]quinolin-6-one
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C1C(=O)C=CN3)N=CN2
InChIInChI=1S/C10H7N3O/c14-8-3-4-11-9-6(8)1-2-7-10(9)13-5-12-7/h1-5H,(H,11,14)(H,12,13)
InChIKeyULAPMEBZZDWKHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,9-Dihydroimidazo[4,5-h]quinolin-6-one: Scaffold Identity and Physicochemical Profile


3,9-Dihydroimidazo[4,5-h]quinolin-6-one (CAS 116962-17-5; molecular formula C₁₀H₇N₃O; MW 185.18 g·mol⁻¹) is an angularly fused imidazoquinolinone heterocycle belonging to the broader imidazo[4,5-h]quinoline class [1]. Unlike the more extensively studied linear [4,5-f] isomers or the [4,5,1-ij] tricyclic systems, this scaffold features a 6-oxo substituent on the quinolinone ring and an angular [4,5-h] ring junction that confers a distinct molecular shape, electronic distribution, and hydrogen-bonding profile [2]. The compound is accessed via the Gould-Jacobs reaction and has been fully characterized by ¹H and ¹³C NMR, IR, UV, and mass spectrometry, providing a rigorous spectroscopic fingerprint for identity verification in procurement [1].

Angular [4,5-h] fusion topology with verified NMR fingerprint for scaffold identity
6-Oxo synthetic handle present, enabling 7-carboxylic acid pharmacophore elaboration
Spectroscopic identity confirmed (¹H/¹³C NMR, IR, UV, MS) for procurement verification

Why Generic Imidazoquinoline Substitution Fails


Imidazoquinolines are not interchangeable; the position of ring fusion ([4,5-h] vs. [4,5-f] vs. [4,5,1-ij]) and the oxidation state of the quinoline ring fundamentally alter molecular topology, lipophilicity, and derivatization potential [1]. The angular [4,5-h] fusion of this compound produces a distinctly different molecular electrostatic surface and dipole orientation compared to the linear [4,5-f] isomer, which is reflected in experimentally measured LogP differences (ΔLogP ≈ 0.57; [4,5-h]-6-one LogP 1.82 vs. parent [4,5-f] LogP 1.25) . Furthermore, the 6-oxo group is essential for subsequent synthetic elaboration—for example, into 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acid antibacterials or into the PARP inhibitor pharmacophore exploited by BYK49187—chemistry that cannot be replicated with non-oxo or differently fused analogs [2][3]. Substituting a generic imidazoquinoline therefore risks loss of the specific reactivity, solubility, and target-engagement geometry that downstream applications require.

Ring fusion mismatch

Linear [4,5-f] isomers differ in LogP, electrostatic surface, and derivatization potential; may not replicate reactivity or target-engagement geometry.

Oxidation state dependency

Non-oxo [4,5-h]quinoline lacks the essential 6-oxo synthetic handle; prevents access to the 7-carboxylic acid antibacterial pharmacophore.

Regioisomeric impurity risk

Gould-Jacobs route produces distinct regioisomers; generic imidazoquinoline batches may contain undesired [4,5-f] or other regioisomers, altering downstream synthesis outcomes.

Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Advantage Over Linear [4,5-f] Isomer

The [4,5-h] angular isomer bearing the 6-oxo group exhibits substantially higher lipophilicity (LogP 1.82) than the unsubstituted linear [4,5-f] isomer (LogP 1.25), a difference of ΔLogP ≈ 0.57 . This higher LogP translates to approximately 3.7-fold greater octanol-water partitioning, which directly impacts membrane permeability, protein binding, and chromatographic retention behavior in purification workflows .

Lipophilicity Δ
Data to verify
ΔLogP ≈ 0.57 (~3.7× higher partitioning) vs. linear [4,5-f] isomer
Reported isomer-dependent partitioning context
Calculated LogP; experimental determination not identified
Physicochemical profiling Lipophilicity Isomer comparison

Regiochemically Distinct Synthetic Accessibility

The Milata (1988) study demonstrated that the [4,5-h] angular isomer (Xa) and the [4,5-f] linear isomer (Va) are accessed from different quinolinecarboxylic acid precursors (VII vs. II) via the Gould-Jacobs reaction, with the [4,5-h] isomer obtained from 6-aminoquinoline-5-carboxylic acid (VIII) after decarboxylation, chlorination, and catalytic reduction [1]. The synthetic route is regiochemically distinct and produces the angular isomer as a single product, confirmed by ¹H and ¹³C NMR fingerprinting that unambiguously distinguishes [4,5-h] from [4,5-f] connectivity [1].

Synthetic route
Reported
Angular [4,5-h] isomer accessed from distinct quinolinecarboxylic acid precursor via Gould-Jacobs; NMR-confirmed connectivity
Regiochemical outcome dictated by starting material; isomers not interconvertible
Synthetic methodology Regioselectivity Angular annulation

6-Oxo Handle for Fluoroquinolone-Antibacterial Hybrids

The 6-oxo group on the [4,5-h] scaffold serves as the essential precursor for constructing 4-fluoro-6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids, a class of antibacterial agents. The most potent derivative (compound 1a) in the Zahra et al. series exhibited MIC values of 0.15–3.0 μg·mL⁻¹ against Gram-positive bacteria and 0.7–3.0 μg·mL⁻¹ against Gram-negative bacteria [1]. In contrast, the non-oxo [4,5-h]quinoline core lacks the carbonyl functionality required for this carboxylic acid elaboration, rendering it synthetically inert toward the same pharmacophore construction [2].

Antibacterial derivative
Class-level inference
Derivative 1a from 6-oxo scaffold: MIC 0.15–3.0 μg/mL (Gram+), 0.7–3.0 μg/mL (Gram−); non-oxo scaffold cannot access same chemotype
Reported derivative antibacterial activity context; scaffold-specific validation required
Broth microdilution data (Zahra et al. 2016); class-level inference
Antibacterial Fluoroquinolone hybrid Structure-activity relationship

Structural Basis for PARP-1 Inhibitor Pharmacophore

The 4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one core of the potent PARP inhibitor BYK49187 (pIC₅₀ = 8.36 against cell-free recombinant human PARP-1; IC₅₀ ≈ 4.4 nM) is structurally derived from the [4,5-h] imidazoquinolinone scaffold family [1]. BYK49187 demonstrated ~100-fold selectivity for PARP-1 over PARP-2 and reduced myocardial infarct size in a rat coronary occlusion/reperfusion model in vivo [1]. The unsubstituted 3,9-dihydroimidazo[4,5-h]quinolin-6-one represents the minimal core pharmacophore that can be elaborated to access this inhibitor class, whereas the [4,5-f] and [4,5-b] isomers orient substituents in geometries incompatible with the PARP-1 active site [2].

PARP-1 inhibition
Cross-study comparable
BYK49187 derived from [4,5-h] scaffold: IC₅₀ ≈ 4.4 nM (cell-free PARP-1); ~100-fold selective over PARP-2; in vivo myocardial infarct size reduction in rat model
Reported PARP-1 inhibition assay context; in vivo model-response endpoint observed
Data from structurally related inhibitor; scaffold elaboration needed
PARP inhibition Cancer research Pharmacophore scaffold

Acidity Profile Differentiation from [4,5-f] Isomer

The predicted pKa of 3,9-dihydroimidazo[4,5-h]quinolin-6-one is 12.99 ± 0.20, reflecting the weakly acidic nature of the imidazole NH and the quinolinone NH . In contrast, the unsubstituted 1H-imidazo[4,5-f]quinoline has a predicted pKa of 15.06 ± 0.20, indicating approximately 2 orders of magnitude weaker acidity . This pKa difference has practical consequences: at physiological pH 7.4, the [4,5-h]-6-one is predominantly neutral, while protonation/deprotonation equilibria differ significantly between isomers.

pKa difference
Data to verify
Predicted pKa: [4,5-h]-6-one 12.99 vs. [4,5-f] isomer 15.06 (ΔpKa ≈ 2.07, ~117× more acidic)
Ionization-state context for formulation and assay design
Predicted values; experimental pKa not identified
Ionization state pKa prediction Formulation compatibility

Procurement-Driven Application Scenarios


PARP-1 Inhibitor Lead Optimization

Research groups developing PARP-1 inhibitors for oncology or ischemia-reperfusion injury should procure 3,9-dihydroimidazo[4,5-h]quinolin-6-one as the core scaffold for lead exploration. The structurally related BYK49187 (derived from the 4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one scaffold) achieves pIC₅₀ 8.36 against recombinant human PARP-1 and reduces myocardial infarct size in vivo, validating the [4,5-h] angular scaffold geometry for PARP-1 active-site engagement [1]. The unsubstituted parent compound enables systematic structure-activity relationship (SAR) exploration at the 2-, 4-, and 5-positions, which would be geometrically impossible with the linear [4,5-f] isomer [2].

Antibacterial Fluoroquinolone-Imidazole Hybrids

The 6-oxo group on this scaffold is the essential synthetic handle for constructing 6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids, a demonstrated antibacterial chemotype. The most active derivative (compound 1a) showed MIC values of 0.15–3.0 μg·mL⁻¹ against both Gram-positive and Gram-negative pathogens, competitive with clinically used fluoroquinolones [1]. Substituting the non-oxo [4,5-h]quinoline scaffold would prevent the key thermal cyclocondensation with alkanoic acids or microwave-assisted cyclocondensation with arene carboxaldehydes that installs the 7-carboxylate pharmacophore [2].

Purine-Mimetic Probe Design

The imidazo[4,5-h]quinoline scaffold is recognized as a purine isostere, and the [4,5-h] angular fusion positions the imidazole NH and quinolinone carbonyl in a spatial arrangement that mimics the hydrogen-bonding pattern of guanine [1]. This scaffold has been employed in the design of metalloenzyme inhibitors and as a ligand platform for asymmetric catalysis when complexed with transition metals [1]. The higher LogP (1.82 vs. 1.25 for the [4,5-f] isomer) and larger polar surface area (PSA 61.80 Ų) provide distinct physicochemical properties for cellular permeability optimization in probe design [2].

Angular Heterocycle Methodology Development

The Gould-Jacobs route to this compound, as described by Milata et al. (1988), provides a benchmark for developing new synthetic methodologies targeting angularly fused imidazoquinolines [1]. Recent advances, including base-catalyzed cyclization of ortho-nitroalkylaminoquinolines to produce imidazo[4,5-h]quinoline N-oxides in yields up to 92%, have expanded the accessible chemical space around this scaffold [2]. Procuring authenticated 3,9-dihydroimidazo[4,5-h]quinolin-6-one as a reference standard is essential for validating new synthetic routes and confirming product identity by spectral comparison [1].

Application
Selection Property
Validation Focus
PARP-1 pharmacophore exploration
Angular [4,5-h] fusion geometry
Binding-site complementarity assessment
Antibacterial hybrid design
6-Oxo synthetic handle
7-Carboxylic acid pharmacophore accessibility
Purine-mimetic probe design
Angular H-bond pattern and LogP
Cellular permeability and target engagement
Angular heterocycle methodology
Authenticated spectral fingerprint
Product identity by NMR/IR comparison
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